Labelled Acetaminophen. Acetaminophen is a medication for the treatment of fever and pains. It is commonly used in combination with other medicines.
Acetaminophen-d3
CAS No.: 60902-28-5
Cat. No.: VC21340792
Molecular Formula: C8H6D3NO2
Molecular Weight: 154.18 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 60902-28-5 |
---|---|
Molecular Formula | C8H6D3NO2 |
Molecular Weight | 154.18 g/mol |
IUPAC Name | 2,2,2-trideuterio-N-(4-hydroxyphenyl)acetamide |
Standard InChI | InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3 |
Standard InChI Key | RZVAJINKPMORJF-FIBGUPNXSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)O |
Appearance | White Solid |
Melting Point | 168-170 °C |
Chemical Structure and Properties
Acetaminophen-d3, also known as Paracetamol-d3, is a trideuterated form of acetaminophen where three hydrogen atoms are replaced with deuterium atoms. The compound maintains the core structure of acetaminophen while incorporating isotopic labeling.
Molecular Characteristics
The molecular characteristics of Acetaminophen-d3 are summarized in the following table:
Parameter | Value |
---|---|
Molecular Formula | C8H9NO2 |
Molecular Weight | 154.18 g/mol |
IUPAC Name | N,2,2-trideuterio-N-(4-hydroxyphenyl)acetamide |
InChI | InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D2/hD |
SMILES | [2H]C([2H])C(=O)N([2H])C1=CC=C(C=C1)O |
Creation Date | 2017-09-13 |
Modification Date | 2025-03-29 |
Data derived from PubChem database
Parameter | Acetaminophen | Acetaminophen-d3 |
---|---|---|
Molecular Formula | C8H9NO2 | C8H9NO2 (with 3D) |
Molecular Weight | ~151.16 g/mol | 154.18 g/mol |
IUPAC Name | N-(4-hydroxyphenyl)acetamide | N,2,2-trideuterio-N-(4-hydroxyphenyl)acetamide |
Comparison based on chemical database information
Metabolites and Derivatives
The metabolism of acetaminophen is extensively studied, and deuterated analogs of various metabolites are important for research purposes.
Acetaminophen-D3 Mercapturate
One significant derivative is Acetaminophen-D3 Mercapturate, which serves as an important internal standard for quantifying acetaminophen mercapturate metabolites in biological samples.
Parameter | Value |
---|---|
Molecular Formula | C11H11D3N2O4S |
Molecular Weight | 273.33 g/mol |
Description | Deuterium-labeled analog of Acetaminophen Mercapturate |
Applications | Internal standard in analytical and pharmacokinetic research |
Information obtained from product specifications
Other Deuterated Metabolites
Various deuterated forms of acetaminophen metabolites have been developed for analytical purposes, including:
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Acetaminophen-d4 (tetradeuterated)
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Acetaminophen-d3-sulfate
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Acetaminophen-d3-glucuronide
These compounds are crucial for accurate quantification of acetaminophen and its metabolites in biological matrices .
Analytical Applications
Acetaminophen-d3 has become an essential tool in analytical chemistry, particularly in quantitative analysis of pharmaceutical compounds and their metabolites.
Role as an Internal Standard
Acetaminophen-d3 serves as an ideal internal standard due to its chemical similarity to acetaminophen while being distinguishable by mass spectrometry techniques. This allows researchers to:
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Compensate for matrix effects
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Account for extraction efficiency variations
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Normalize instrument response
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Improve quantification accuracy
The compound improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of acetaminophen in biological samples .
Liquid Chromatography-Mass Spectrometry Applications
Several validated LC-MS/MS methods utilize deuterated acetaminophen compounds as internal standards:
Compiled from multiple analytical research publications
Research Methodologies
The incorporation of Acetaminophen-d3 in research protocols has significantly enhanced the reliability and precision of analytical procedures.
Sample Preparation Techniques
Research involving Acetaminophen-d3 typically employs streamlined sample preparation methods:
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Addition of Acetaminophen-d3 as internal standard to biological samples
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Protein precipitation (commonly using acetonitrile)
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Centrifugation to separate precipitated proteins
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Analysis of supernatant by chromatographic methods
For example, one validated method involved adding 40 μL of internal standard working solution containing deuterated standards to 10-μL aliquots of plasma, followed by protein precipitation with 600 μL acetonitrile .
Chromatographic Separation
Effective chromatographic separation is crucial for accurate analysis:
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Hydrophilic C18 columns are commonly employed
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Gradient elution is typically used to separate acetaminophen and its metabolites
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Run times range from 7.5 to 19 minutes depending on the complexity of the analysis
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Multiple reaction monitoring (MRM) in positive ion mode is frequently employed
Validation Parameters
Methods utilizing Acetaminophen-d3 demonstrate robust validation characteristics:
Validation Parameter | Typical Performance |
---|---|
Linearity (r²) | >0.99 |
Intra-assay Precision | ≤5% CV |
Inter-day Precision | ≤10% CV |
Recovery | Typically >85% |
Based on performance characteristics from analytical method validation studies
Pharmacokinetic Applications
Acetaminophen-d3 has proven valuable in pharmacokinetic studies and therapeutic drug monitoring.
Metabolism Research
Deuterated internal standards facilitate the study of acetaminophen metabolism pathways, including:
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Glucuronidation
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Sulfation
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Glutathione conjugation
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Formation of mercapturate and cysteine metabolites
These studies are critical for understanding both therapeutic mechanisms and toxicity profiles .
Simultaneous Quantification Methods
Advanced analytical methods allow for simultaneous quantification of acetaminophen and structurally related compounds:
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Acetaminophen and its metabolites (glucuronide, sulfate, mercapturate, cysteine)
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Co-administered medications (e.g., oxycodone)
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Toxicity markers
For instance, one method enabled the simultaneous analysis of acetaminophen and nine structurally related compounds in human serum and plasma with high precision and accuracy .
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